- Al(OTf)3 as a highly efficient catalyst for the rapid acetylation of alcohols, phenols, and thiophenols under solvent-free conditions, Tetrahedron Letters, 2007, 48(22), 3813-3818
Cas no 934-87-2 (S-Phenyl thioacetate)
S-Phenyl thioacetate (CAS 1005-56-7) is an organosulfur compound with the molecular formula C8H8OS. It is commonly employed as a versatile reagent in organic synthesis, particularly in the formation of thioesters and as a phenylthio group transfer agent. The compound exhibits high reactivity due to the electrophilic nature of the thioacetate moiety, making it useful for nucleophilic substitution reactions. Its stability under standard conditions and ease of handling further enhance its utility in laboratory and industrial applications. S-Phenyl thioacetate is also valued for its role in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals, where precise functional group manipulation is required.
S-Phenyl thioacetate structure
Product Name:S-Phenyl thioacetate
CAS No:934-87-2
MF:C8H8OS
MW:152.213521003723
MDL:MFCD00008752
CID:40328
PubChem ID:24851037
Update Time:2025-10-31
S-Phenyl thioacetate Chemical and Physical Properties
Names and Identifiers
-
- S-Phenyl thioacetate
- S-phenyl ethanethioate
- Thioacetic Acid S-Phenyl Ester
- Acetic acid, thio-, S-phenyl ester (6CI, 7CI, 8CI)
- Benzenethiol, acetate (5CI)
- 1-(Phenylsulfanyl)ethan-1-one
- Phenyl thioacetate
- Phenyl thiolacetate
- Thiophenyl acetate
- THIACETIC ACID, S-PHENYL ESTER
- T0849
- Ethanethioic acid, S-phenyl ester
- EINECS 213-294-2
- UNII-L1K5I18NJ8
- AI3-15532
- L1K5I18NJ8
- 934-87-2
- S-PHENYLTHIOACETATE
- BENZENETHIOL, ACETATE
- AKOS015840643
- BRN 1858641
- S-Phenyl ethanethioate #
- 1-phenylsulfanylethanone
- DTXSID00239419
- H12050
- ACETIC ACID, THIO-, S-PHENYL ESTER
- J-524283
- 4-06-00-01522 (Beilstein Handbook Reference)
- S-Phenyl thioacetate, 98%
- MFCD00008752
- WBISVCLTLBMTDS-UHFFFAOYSA-
- BS-23840
- SCHEMBL342299
- ethanethioic acid S-phenyl ester
- InChI=1/C8H8OS/c1-7(9)10-8-5-3-2-4-6-8/h2-6H,1H3
- NS00039567
-
- MDL: MFCD00008752
- Inchi: 1S/C8H8OS/c1-7(9)10-8-5-3-2-4-6-8/h2-6H,1H3
- InChI Key: WBISVCLTLBMTDS-UHFFFAOYSA-N
- SMILES: O=C(C)SC1C=CC=CC=1
Computed Properties
- Exact Mass: 152.03000
- Monoisotopic Mass: 152.02958605g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 116
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 17.1
Experimental Properties
- Color/Form: Not determined
- Density: 1.124 g/mL at 25 °C(lit.)
- Boiling Point: 230°C
- Flash Point: Fahrenheit: 174.2 ° f < br / > Celsius: 79 ° C < br / >
- Refractive Index: n20/D 1.57(lit.)
- PSA: 42.37000
- LogP: 2.32520
- Solubility: Not determined
S-Phenyl thioacetate Security Information
- Prompt:warning
- Hazard Statement: H227-H303
- Warning Statement: P210-P280-P312-P403+P235-P501
- Hazardous Material transportation number:UN 3334
- WGK Germany:2
- RTECS:AJ7559000
- Storage Condition:2-8°C
S-Phenyl thioacetate Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
S-Phenyl thioacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 183172-25G |
S-Phenyl thioacetate |
934-87-2 | 25g |
¥2169.97 | 2023-12-10 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S815499-100ml |
S-Phenyl thioacetate |
934-87-2 | 98% | 100ml |
980.00 | 2021-05-17 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T0849-25ML |
S-Phenyl Thioacetate |
934-87-2 | >98.0%(GC) | 25ml |
¥390.00 | 2024-04-15 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002167-25ml |
S-Phenyl thioacetate |
934-87-2 | 98% | 25ml |
¥805 | 2024-05-20 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S31340-25g |
S-Phenyl ethanethioate |
934-87-2 | 25g |
¥348.0 | 2021-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S31340-5g |
S-Phenyl ethanethioate |
934-87-2 | 5g |
¥118.0 | 2021-09-07 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P101831-25ml |
S-Phenyl thioacetate |
934-87-2 | 98% | 25ml |
¥281.00 | 2021-05-24 | |
| eNovation Chemicals LLC | D138590-25ml |
S-PHENYLTHIOACETATE |
934-87-2 | 97% | 25ml |
$200 | 2023-08-31 | |
| Apollo Scientific | OR920718-25g |
S-Phenyl thioacetate |
934-87-2 | 95% | 25g |
£90.00 | 2025-02-20 | |
| Chemenu | CM344388-25g |
S-Phenyl thioacetate |
934-87-2 | 95%+ | 25g |
$123 | 2022-05-27 |
S-Phenyl thioacetate Production Method
Production Method 1
Reaction Conditions
1.1 Catalysts: Aluminum triflate ; 10 s, rt
Reference
Production Method 2
Reaction Conditions
1.1 Catalysts: Molybdenum oxide (MoO3) ; 35 min, rt
Reference
- Alumina-supported MoO3 as a highly efficient and recyclable heterogeneous catalyst for the chemoselective acetylation of alcohols, phenols, amines, and thiols with acetic anhydride under solvent-free conditions, Journal of Molecular Catalysis A: Chemical, 2007, 267(1-2), 108-111
Production Method 3
Reaction Conditions
1.1 Catalysts: Cupric perchlorate ; 1 min, rt
Reference
- Copper perchlorate: Efficient acetylation catalyst under solvent free conditions, Journal of Molecular Catalysis A: Chemical, 2006, 255(1-2), 275-282
Production Method 4
Reaction Conditions
1.1 Catalysts: Bismuth oxychloride ; 5 min, rt
Reference
- Facile catalyzed acylation of heteroatoms using BiCl3 generated in situ from the procatalyst BiOCl and acetyl chloride, Tetrahedron Letters, 2004, 45(36), 6775-6778
Production Method 5
Reaction Conditions
1.1 Solvents: Dichloromethane
Reference
- Montmorillonite clay catalysis. Part 10. K-10 and KSF-catalyzed acylation of alcohols, phenols, thiols and amines: scope and limitation, Journal of the Chemical Society, 1998, (12), 1913-1918
Production Method 6
Reaction Conditions
1.1 Catalysts: Zinc oxide (ZnO) ; 7 min, rt
Reference
- Convenient and Efficient Synthesis of Thiol Esters using Zinc Oxide as a Heterogeneous and Eco-Friendly Catalyst, Australian Journal of Chemistry, 2008, 61(12), 1006-1010
Production Method 7
Reaction Conditions
1.1 Catalysts: Oxobis(1,1,1-trifluoromethanesulfonato-κO)zirconium Solvents: Acetonitrile ; 3 min, rt
Reference
- Zirconyl triflate: a new, highly efficient and reusable catalyst for acetylation and benzoylation of alcohols, phenols, amines and thiols with acetic and benzoic anhydrides, Journal of the Iranian Chemical Society, 2009, 6(3), 523-532
Production Method 8
Reaction Conditions
1.1 Catalysts: 1,3,2-Benzodithiazole, 1,1,3,3-tetraoxide ; 5 min, rt
Reference
- o-Benzenedisulfonimide as a soft, efficient, and recyclable catalyst for the acylation of alcohols, phenols, and thiols under solvent-free conditions: advantages and limitations, Synthesis, 2008, (22), 3625-3632
Production Method 9
Reaction Conditions
1.1 Reagents: Sodium cyanoborohydride Catalysts: Dichlorobis(triethylphosphine)nickel Solvents: Dimethylformamide
1.2 Reagents: Calcium oxide
1.3 -
1.2 Reagents: Calcium oxide
1.3 -
Reference
- A facile synthesis of sulfides using S-arylisothiuronium intermediates, Chemistry Letters, 1986, (8), 1379-80
Production Method 10
Reaction Conditions
1.1 Catalysts: 1H-1,4-Diazepine, 2,3-dihydro-5,7-dimethyl-, compd. with perchlorate (1:1) ; rt; 0.5 h, 40 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled
Reference
- Diazepinium perchlorate: a neutral catalyst for mild, solvent-free acetylation of carbohydrates and other substances, RSC Advances, 2017, 7(22), 13653-13667
Production Method 11
Reaction Conditions
1.1 Reagents: Silica ; 3.5 min, heated
Reference
- Poly-(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) and N,N,N',N'- Tetrabromobenzene-1,3-disulfonamide as Highly Efficient Catalysts, and (Ac2O/SiO2) as a Heterogeneous System for the Acetylation of Alcohols, Amines, and Thiols Under Microwave Irradiation, Phosphorus, 2011, 186(2), 213-219
Production Method 12
Reaction Conditions
1.1 Catalysts: Perchloric acid (solid supported) , Silica ; 5 min, rt
Reference
- A process for the acylation of various substrates using a solid support catalyst, India, , ,
Production Method 13
Reaction Conditions
1.1 Catalysts: Perchloric acid (silica supported) Solvents: Diethyl ether , Water ; rt; 72 h, 100 °C
1.2 Solvents: Acetic anhydride ; 5 min, rt
1.2 Solvents: Acetic anhydride ; 5 min, rt
Reference
- Perchloric acid adsorbed on silica gel as a new, highly efficient, and versatile catalyst for acetylation of phenols, thiols, alcohols, and amines, Chemical Communications (Cambridge, 2003, (15), 1896-1897
Production Method 14
Reaction Conditions
1.1 Catalysts: Nafion H Solvents: Dichloromethane
Reference
- General synthetic methods. Part 13. Nafion-H catalyzed acetylation of alcohols, Synlett, 2000, (11), 1652-1654
Production Method 15
Reaction Conditions
Reference
- Substitution reactions of thallous thiophenoxide and thallous phenyl selenide with halogen-bearing substrates, Journal of Organic Chemistry, 1980, 45(1), 80-9
Production Method 16
Reaction Conditions
1.1 Catalysts: Dibromo[1,1′-oxybis[ethane]]magnesium ; 1 h, rt
Reference
- Solvent-Free Acetylation of Thiols Under Catalysis of MgBr2·OEt2, Phosphorus, 2010, 185(11), 2362-2365
Production Method 17
Reaction Conditions
1.1 Catalysts: Bis(η5-2,4-cyclopentadien-1-yl)bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafl… ; 2 h, rt
Reference
- Air-stable titanocene bis(perfluorooctanesulfonate) as a new catalyst for acylation of alcohols, phenols, thiols, and amines under solvent-free condition, Journal of Organometallic Chemistry, 2010, 695(8), 1182-1188
Production Method 18
Reaction Conditions
1.1 Catalysts: Tungstate(6-), hexatriaconta-μ-oxooctadecaoxobis[μ9-[phosphato(3-)-κO:κO:κO:κO′:… Solvents: Toluene ; 1 h, rt
Reference
- A simple and mild acylation of alcohols, phenols, amines, and thiols with a reusable heteropoly acid catalyst (H6P2W18O62·24 H2O), E-Journal of Chemistry, 2008, 5(3), 641-647
Production Method 19
Reaction Conditions
1.1 Catalysts: Nickel Solvents: Acetonitrile ; 25 °C; 0.08 h, 25 °C
Reference
- Chemoselective acetylation of amines and thiols using monodispersed Ni-nanoparticles, Green Chemistry Letters and Reviews, 2013, 6(2), 183-188
Production Method 20
Reaction Conditions
1.1 Catalysts: Silver triflate ; 10 min, 60 °C
Reference
- Silver triflate catalyzed acetylation of alcohols, thiols, phenols, and amines, Synthesis, 2011, (10), 1621-1625
S-Phenyl thioacetate Raw materials
S-Phenyl thioacetate Preparation Products
S-Phenyl thioacetate Suppliers
Amadis Chemical Company Limited
Gold Member
(CAS:934-87-2)S-Phenyl thioacetate
Order Number:A844612
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:03
Price ($):161.0
Email:sales@amadischem.com
S-Phenyl thioacetate Related Literature
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:934-87-2)S-Phenyl thioacetate
Purity:99%
Quantity:100g
Price ($):161.0